molecular formula C9H11ClN4 B1600049 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine CAS No. 215530-59-9

2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No. B1600049
M. Wt: 210.66 g/mol
InChI Key: UPMICOYKKFCFLK-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, also known as BTCP, is a heterocyclic compound of great importance in the field of organic chemistry. It is a versatile compound that can be used in a variety of applications, including synthesis, drug discovery, and laboratory experiments. BTCP has a wide range of properties, making it an ideal choice for many scientific applications.

Scientific Research Applications

Cardiovascular Applications

Research has highlighted the potential of 1,2,4-triazolo[1,5-a]pyrimidines, chemically related to 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, in cardiovascular treatments. One study found that a compound in this family demonstrated significant coronary vasodilating and antihypertensive activities, suggesting potential use in cardiovascular therapies (Sato et al., 1980).

Crystal Structure and Theoretical Studies

Recent studies have delved into the synthesis, crystal structure characterization, and theoretical analyses of triazole pyridazine derivatives. These compounds, including variants of 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, have been examined for their physical properties and molecular interactions, contributing to a deeper understanding of their potential applications in various fields (Sallam et al., 2021).

Anti-Diabetic Drug Potential

A family of triazolo-pyridazine-6-yl-substituted piperazines, related to 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, has been synthesized and evaluated for their potential as anti-diabetic medications. These compounds have shown promise in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism (Bindu et al., 2019).

Antihypertensive and Anticonvulsant Activities

Several studies have explored the antihypertensive and anticonvulsant properties of triazolo[4,3-b]pyridazine derivatives. These findings point to the potential use of these compounds, including 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, in managing hypertension and convulsive disorders (Katrusiak et al., 2001; Rubat et al., 1990).

properties

IUPAC Name

2-tert-butyl-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-9(2,3)8-11-7-5-4-6(10)12-14(7)13-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMICOYKKFCFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446835
Record name 2-tert-Butyl-6-chloro[1,2,4]triazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

CAS RN

215530-59-9
Record name 2-tert-Butyl-6-chloro[1,2,4]triazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 2
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 3
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 4
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 5
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 6
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

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